molecular formula C10H18AsN3O3 B12674024 Einecs 303-952-8 CAS No. 94232-26-5

Einecs 303-952-8

Cat. No.: B12674024
CAS No.: 94232-26-5
M. Wt: 303.19 g/mol
InChI Key: FQLWWSHGROPSAD-UHFFFAOYSA-N
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Description

The compound designated by Einecs number 303-952-8 is chemically defined as a 1:1 salt of (4-aminophenyl)arsonic acid and piperazine (B1678402). ontosight.ai Its Chemical Abstracts Service (CAS) number is 94232-26-5. ontosight.ai While specific research on this exact piperazine salt is limited, a wealth of academic literature exists for its constituent parts, particularly for (4-aminophenyl)arsonic acid, which is also known as arsanilic acid. nih.govwikipedia.org

Einecs 303-952-8 is an organoarsenic compound. wikipedia.org This class of compounds is characterized by the presence of a chemical bond between arsenic and carbon. wikipedia.org The specific compound involves (4-aminophenyl)arsonic acid, where an arsenic acid group is attached to an aniline (B41778) molecule. nih.gov The piperazine component is a cyclic diamine that acts as a base to form a salt with the acidic arsonic acid. The chemical structure combines an aromatic organoarsenic acid with a heterocyclic organic base. ontosight.ai

The history of organoarsenic compounds is a significant chapter in the development of chemistry and medicine. wikipedia.org Research in this area dates back to the 18th century with the synthesis of cacodyl (B8556844) by French chemist Louis Claude Cadet in 1760. rsc.org This was followed by extensive work by Robert Bunsen in the 1840s. rsc.org

A pivotal moment in the history of analogous compounds was the development of Salvarsan (arsphenamine) by Paul Ehrlich in the early 1910s. alfa-chemistry.comnih.gov This organoarsenic compound was the first effective treatment for syphilis and is considered a landmark in the history of chemotherapy. alfa-chemistry.comnih.gov Another related compound, Atoxyl (the sodium salt of arsanilic acid), was also investigated for its therapeutic potential in the early 20th century but was found to be too toxic for human use. wikipedia.org

The study of organoarsenic compounds also contributed to fundamental chemical theories, such as the concept of valency, which was influenced by Edward Frankland's work on these compounds. rsc.org In the 20th century, organoarsenic compounds were also investigated for their use as chemical warfare agents, such as Lewisite. wikipedia.org

The significance of compounds like this compound in modern research is primarily linked to the environmental and biological impact of its main component, arsanilic acid. Arsanilic acid was historically used as a feed additive in the poultry and swine industries to promote growth and prevent diseases. wikipedia.orgglobalresearchonline.net This has led to concerns about arsenic contamination in the environment through animal manure. globalresearchonline.net

Current environmental research often focuses on the fate and transport of arsanilic acid and its degradation products in soil and water systems. researcher.life Studies have investigated the adsorption and degradation of phenylarsonic acid compounds on mineral surfaces, such as manganese oxides, and the transformation of these compounds into more toxic inorganic arsenic species like arsenite and arsenate. researcher.life The removal of 4-aminophenylarsonic acid from contaminated water sources is an active area of research. researcher.life

In a biological context, research has explored the potential antimicrobial and anticancer properties of organoarsenic compounds. ontosight.aialfa-chemistry.com However, due to the known toxicity of arsenic, a significant portion of biological research is also dedicated to understanding the toxicology and potential for bioaccumulation of these compounds. ontosight.ainih.gov

Specific research focusing solely on the piperazine salt (this compound) is not widely published. The current academic inquiry is more broadly directed at its components. For (4-aminophenyl)arsonic acid, research objectives include:

Environmental Remediation: Developing efficient methods for the removal of arsanilic acid from soil and water. researcher.life

Toxicological Studies: Understanding the mechanisms of toxicity and the transformation of arsanilic acid into other arsenic species in the environment and in biological systems. nih.govaaem.pl

Analytical Method Development: Creating sensitive and specific methods for the detection and quantification of arsanilic acid and its metabolites in various matrices. massbank.eumassbank.eu

Synthesis of Novel Compounds: Exploring the synthesis of new organoarsenic compounds with potential biological activity, sometimes using arsanilic acid as a starting material. researcher.life

For piperazine, research is often focused on its use in the synthesis of pharmaceuticals and other biologically active molecules.

The academic landscape surrounding this compound is dominated by studies on its constituent acid, arsanilic acid. The literature is spread across various disciplines, including:

Environmental Chemistry: Focusing on the detection, fate, and remediation of arsanilic acid in the environment. researcher.life

Toxicology: Investigating the adverse effects of organoarsenic compounds on living organisms. nih.govaaem.pl

Medicinal and Pharmaceutical Chemistry: Historically significant for the development of early antimicrobial agents and with some continued interest in new therapeutic applications. alfa-chemistry.com

Crystallography and Structural Chemistry: Studies on the crystal structures of arsanilic acid and its salts. researchgate.netresearchgate.net

While direct research on the piperazine salt is scarce, the extensive body of knowledge on arsanilic acid provides a strong foundation for understanding the potential properties and behavior of this compound.

Data Tables

Table 1: Chemical and Physical Properties of (4-aminophenyl)arsonic acid

PropertyValueSource(s)
Molecular Formula C₆H₈AsNO₃ nih.govwikipedia.org
Molar Mass 217.05 g/mol nih.govwikipedia.org
Appearance Off-white to white crystalline powder wikipedia.orgchemicalbook.com
Melting Point 232 °C (decomposes) wikipedia.org
Solubility Sparingly soluble in water; soluble in alcohol, alkali carbonate solutions, and concentrated mineral acids. chemicalbook.com
IUPAC Name (4-aminophenyl)arsonic acid nih.govwikipedia.org

Table 2: Analytical Data for (4-aminophenyl)arsonic acid

Analytical TechniqueKey Findings/ParametersSource(s)
Mass Spectrometry Precursor m/z: 217.9793 [M+H]⁺, 216.9720 [M-H]⁻ massbank.eumassbank.eu
¹H NMR Spectroscopy Spectra available in public databases. nih.gov
¹³C NMR Spectroscopy Spectra available in public databases. nih.gov
NIOSH Analytical Method Method 5022 for organo-arsenic compounds. nih.gov
X-ray Diffraction Crystal structure has been determined. globalresearchonline.netresearchgate.net

Properties

CAS No.

94232-26-5

Molecular Formula

C10H18AsN3O3

Molecular Weight

303.19 g/mol

IUPAC Name

(4-aminophenyl)arsonic acid;piperazine

InChI

InChI=1S/C6H8AsNO3.C4H10N2/c8-6-3-1-5(2-4-6)7(9,10)11;1-2-6-4-3-5-1/h1-4H,8H2,(H2,9,10,11);5-6H,1-4H2

InChI Key

FQLWWSHGROPSAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C1=CC(=CC=C1N)[As](=O)(O)O

Origin of Product

United States

Synthetic and Derivatization Studies of the Chemical Compound Einecs 303 952 8

Advanced Synthetic Methodologies for Einecs 303-952-8

The synthesis of 2,5-Furandimethanol is primarily achieved through the selective hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate derived from the dehydration of carbohydrates like fructose (B13574) and glucose. nih.govresearchgate.net Various advanced catalytic strategies have been developed to enhance the efficiency and selectivity of this conversion.

Application of Enzyme Catalysis in Chemical Compound Synthesis

Enzyme catalysis, or biocatalysis, presents a green and highly selective route for the synthesis of 2,5-Furandimethanol. This method utilizes whole cells or isolated enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the reduction of HMF. lu.seacs.org

Researchers have successfully employed various microorganisms for this purpose. For instance, Saccharomyces cerevisiae expressing an aryl alcohol dehydrogenase has achieved high yields of BHMF. lu.se Similarly, Kluyveromyces marxianus has demonstrated a 100% yield in converting HMF to BHMF. lu.se Fungi like Aureobasidium subglaciale and Fusarium striatum have also shown high productivity and yields. lu.se A one-pot chemoenzymatic approach has been developed to produce 2,5-Furandimethanol from waste bread, showcasing the potential of integrating biocatalysis with waste valorization. researchgate.net

The efficiency of biocatalytic HMF reduction can be influenced by several factors, including the choice of co-substrate and the presence of metal ions. For example, using glucose as a co-substrate and the addition of Mn2+ ions have been shown to improve the catalytic activity of Burkholderia contaminans NJPI-15. frontiersin.org

A chemoenzymatic cascade has been developed for the one-pot synthesis of BHMF and its diesters from fructose. acs.org This process involves the chemical dehydration of fructose to HMF, followed by biocatalytic reduction and esterification, demonstrating a seamless integration of chemical and biological catalysis. acs.org

Investigation of Photocatalytic Approaches for Chemical Compound Production

Photocatalysis offers a sustainable approach to HMF hydrogenation by utilizing light energy to drive the reaction. lu.se This method typically involves a photocatalyst that, upon light absorption, generates electron-hole pairs. These charge carriers then participate in the reduction of HMF to 2,5-Furandimethanol. rsc.org

Integration of Green Chemistry Principles in Synthetic Pathways of this compound

The synthesis of 2,5-Furandimethanol is increasingly being guided by the principles of green chemistry to develop more sustainable and environmentally benign processes. unive.it A key aspect is the use of renewable feedstocks, with HMF being derived from biomass. nih.govresearchgate.net

The use of hydrogen (H2) as a reducing agent is considered a green approach as it has a high hydrogenation capacity and is easily separated from the reaction mixture. nih.govresearchgate.net Catalytic transfer hydrogenation (CTH) offers an alternative where a hydrogen donor molecule, such as formic acid or an alcohol, is used instead of gaseous H2. researchgate.net While this can avoid the need for high-pressure H2, it may lead to lower atom economy due to the formation of side products. researchgate.net

The choice of solvent is another critical factor. Water is an ideal green solvent due to its abundance and non-toxic nature. nih.gov Research has also explored the use of deep eutectic solvents (DESs) as environmentally friendly reaction media. researchgate.net Furthermore, electrochemical methods represent a green route for HMF conversion, using electrons as a clean reagent to drive the reduction. rsc.org Paired electrosynthesis, where the reduction of HMF to BHMF at the cathode is coupled with the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) at the anode, has been shown to significantly improve electron efficiency. rsc.org

Reaction Mechanisms and Pathways in this compound Formation

The primary pathway for the formation of 2,5-Furandimethanol is the selective hydrogenation of the aldehyde group of 5-hydroxymethylfurfural. nih.gov However, several competing reactions can occur, such as the hydrogenation of the hydroxymethyl group or the furan (B31954) ring, leading to a mixture of products. nih.govresearchgate.net Therefore, controlling the selectivity of the catalyst is crucial.

The reaction mechanism often involves the adsorption of the carbonyl group of HMF onto the catalyst surface. researchgate.net In the case of copper-based catalysts, for example, it has been proposed that Cu¹ and Cu⁰ species are responsible for the activation of the aldehyde group and H₂, respectively. nih.gov For some nickel-based catalysts, it is suggested that Ni⁰ activates H₂ while Ni²⁺ acts as a Lewis acid to adsorb the oxygen-containing groups, with the synergy between these species promoting the formation of FDM. nih.gov

An alternative, though less common, route to BHMF is the Cannizzaro reaction of HMF. ncsu.edu This disproportionation reaction involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl group of HMF, followed by a hydride transfer to another HMF molecule, ultimately yielding BHMF and 5-hydroxymethylfuranoic acid. ncsu.edu

Computational Chemistry in Synthetic Design and Optimization for the Chemical Compound

Computational studies play a role in understanding and optimizing the synthesis of 2,5-Furandimethanol. For instance, computational methods have been used to study the compatibility of biodiesel/diesel/methanol blended fuels, which can include derivatives of FDM. ncsu.edu While direct computational studies on the synthetic design for FDM were not extensively detailed in the provided search results, the use of computational tools is a general trend in catalysis research for understanding reaction mechanisms, predicting catalyst performance, and designing more efficient catalytic systems.

Derivatization Strategies and Functionalization of this compound

The two hydroxyl groups and the furan ring in 2,5-Furandimethanol make it a versatile platform for further chemical transformations and the synthesis of a wide range of derivatives. ncsu.edu

One important derivatization is etherification, which converts the hydroxyl groups into ether linkages. For example, the reaction of FDM with alcohols can produce 2,5-bis(alkoxymethyl)furans (BAMFs), which are potential biofuel candidates. fur4sustain.eu Another significant derivatization is the synthesis of epoxy resins. FDM can be reacted with epichlorohydrin (B41342) to produce 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF), a bio-based epoxy monomer. researchgate.netacs.org This monomer can be further modified, for instance, through a Diels-Alder reaction to enhance the toughness of the resulting epoxy resin. researchgate.netacs.org

FDM is also a key monomer for the production of bio-based polymers, particularly polyesters and polyurethanes. nih.govncsu.edu It can be polymerized with various diacids or their esters to create a range of polyesters with different properties. rsc.org For example, the enzymatic polymerization of BHMF with dimethyl succinate (B1194679) yields poly(2,5-furandimethylene succinate). rsc.org The furan ring in these polymers can also participate in Diels-Alder reactions, opening up possibilities for creating self-healing materials. google.comncsu.edu

Furthermore, FDM can be a precursor to other valuable chemicals. For instance, it can be oxidized to 2,5-furandicarboxylic acid (FDCA), another important platform chemical for polymers. mdpi.com It can also be converted to 2,5-bis(aminomethyl)furan (B21128) (BAF), a diamine monomer used in the production of polyamides and polyurethanes. scirp.org

Table of Compound Names

Common Name/AbbreviationChemical Name
FDM, BHMF2,5-Furandimethanol, 2,5-bis(hydroxymethyl)furan
HMF5-Hydroxymethylfurfural
DMF2,5-Dimethylfuran
DMTHF2,5-Dimethyltetrahydrofuran
FDCA2,5-Furandicarboxylic acid
BAF2,5-Bis(aminomethyl)furan
BOF2,5-bis[(2-oxiranylmethoxy)methyl]-furan
BAMFs2,5-bis(alkoxymethyl)furans
ADHsAlcohol dehydrogenases
DESsDeep Eutectic Solvents
CTHCatalytic Transfer Hydrogenation
TPATerephthalic acid
PETPolyethylene terephthalate
PEFPolyethylene furanoate
DFF2,5-Diformylfuran
Propionic acidPropanoic acid
PhenolC6H5OH

Environmental Fate and Behavior of the Chemical Compound Einecs 303 952 8

Degradation Pathways and Kinetics of Fludioxonil (B1672872) in Environmental Compartments

Fludioxonil (Einecs 303-952-8) is a phenylpyrrole fungicide whose environmental persistence and degradation are influenced by several factors, with photolysis being a primary pathway. regulations.govapvma.gov.au In the absence of light, such as in deeper soil layers or under anaerobic conditions, its degradation is significantly slower. apvma.gov.auenvipath.org Laboratory studies in the dark show slow microbial breakdown in aerobic soils, with half-lives ranging from 143 to over 365 days. regulations.govenvipath.org The degradation process in soil involves the formation of bound residues and mineralization to carbon dioxide (CO2). envipath.org The extent of this transformation depends on factors like the initial concentration of fludioxonil and the microbial activity of the soil. envipath.org

Biodegradation Processes in Aquatic Environments

Fludioxonil is generally considered stable to metabolic degradation in aquatic environments based on standard laboratory tests. regulations.gov Aerobic aquatic metabolism studies have reported laboratory half-lives ranging from 473 to 718 days. regulations.govnih.gov Similarly, anaerobic degradation in aquatic settings is thought to be an insignificant pathway, with studies showing no detectable degradation in anaerobic soil after 60 days. apvma.gov.au

However, recent research indicates that these standard tests may not fully capture the complete picture of biodegradation in complex aquatic ecosystems. Studies have demonstrated that phototrophic communities, including algae (Chlorophyta, Cyanophyta, and Bacillariophyta) and macrophytes (e.g., Elodea canadensis), possess the intrinsic metabolic capability to significantly degrade fludioxonil. nih.gov This suggests that organisms not typically included in standard laboratory systems can play a direct role in the breakdown of the compound in surface waters. nih.gov

Furthermore, specialized biological systems have shown high efficacy in degrading fludioxonil. An immobilized cell bioreactor operating under microaerophilic conditions achieved over 96% removal of fludioxonil from contaminated wastewater. nih.gov The degradation pathway in this system involved hydroxylation and carbonylation of the pyrrole (B145914) ring, followed by ring disruption, decyanation, deamination, and defluorination. nih.gov Microbial consortia enriched from estuarine sediment have also demonstrated the ability to completely remove and defluorinate the fungicide under co-metabolic conditions. researchgate.net

Photodegradation Mechanisms and Environmental Half-Life Determinations

Photodegradation, or photolysis, is a principal route of dissipation for fludioxonil in the environment, occurring both in water and on soil surfaces. regulations.govapvma.gov.au The process involves both direct and indirect photodegradation mechanisms. acs.orgacs.org The pyrrole moiety of the fludioxonil molecule is a key site for these photochemical reactions. acs.orgnih.govnih.gov

Indirect photodegradation is particularly important and involves reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgnih.gov The reaction rate constants for fludioxonil with •OH and ¹O₂ at 298K have been calculated as 1.23 × 10¹⁰ M⁻¹ s⁻¹ and 3.69 × 10⁷ M⁻¹ s⁻¹, respectively. nih.gov These rapid reaction rates lead to predicted environmental half-lives of less than two days in sunlit, near-surface waters. acs.orgnih.gov

The environmental half-life of fludioxonil varies depending on the environmental compartment and conditions.

Environmental Half-Life of Fludioxonil

Environmental CompartmentHalf-Life (t½)Conditions/CommentsReference
Aqueous Photolysis (near-surface)1 to 8.7 daysUnder optimal, clear, shallow, sunny conditions. regulations.gov
Aqueous Photolysis (laboratory)8.7 to 11.5 daysSterile buffered solution, xenon arc light. fao.orgpublications.gc.ca
Indirect Aqueous Photolysis (calculated)< 2 daysReaction with ¹O₂ in sunlit near-surface waters. acs.orgnih.gov
Soil Photolysis (surface)1.6 to 9.7 daysMeasured in laboratory and field studies. regulations.gov
Aerobic Soil Metabolism (laboratory)143 to 365 daysDegradation in the dark. regulations.gov
Terrestrial Field Dissipation87 to 228 daysRepresents combined degradation pathways in the field. regulations.gov
Aerobic Aquatic Metabolism473 to 718 daysLaboratory studies excluding photolysis. regulations.govnih.gov
Atmospheric Oxidation (estimated)2.2 hoursCalculated using EPI Suite™. regulations.gov

Chemical Transformation Studies in Abiotic Media

In abiotic media, fludioxonil is highly stable to hydrolysis across a range of environmentally relevant pH levels (pH 5, 7, and 9); therefore, hydrolysis is not considered a significant transformation pathway. regulations.govpublications.gc.ca The most important abiotic transformation process is photolysis. apvma.gov.au

Studies on light-exposed soil have identified several transformation products. The degradation is proposed to begin with the oxidation of the pyrrole ring. fao.org Key photodegradates identified in soil include SYN-545245, CGA-192155, and CGA-339833. regulations.govfao.org In contrast, these metabolites were found in much smaller quantities in soil that was shielded from light, underscoring the central role of sunlight in the chemical transformation of fludioxonil in terrestrial environments. fao.org

Major Transformation Products of Fludioxonil

Transformation ProductParent CompoundEnvironment/ProcessReference
CGA-192155FludioxonilSoil Photolysis regulations.govfao.org
CGA-339833FludioxonilSoil Photolysis regulations.govfao.org
SYN-545245FludioxonilSoil Photolysis regulations.gov
2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acidFludioxonilMicroaerophilic Bioreactor nih.gov
2,3-dihydroxybenzoic acidFludioxonilMicroaerophilic Bioreactor (indicates defluorination) nih.gov

Persistence Assessment Methodologies and Criteria

The assessment of chemical persistence traditionally relies on standardized laboratory tests that measure degradation over time, leading to the calculation of half-lives (DT50 values). oup.com For fludioxonil, laboratory soil metabolism studies show DT50 values from 143 to 365 days, while field studies, which incorporate multiple degradation pathways like photolysis, show DT50 values from 87 to 228 days. regulations.gov

However, there is a growing recognition that current persistence assessment methodologies, many of which were developed decades ago, may not fully capture the environmental reality for compounds like fludioxonil. oup.com Standard tests often exclude key environmental factors and biological communities. nih.gov For instance, the significant role of phototrophic communities (algae and macrophytes) in degrading fludioxonil is not accounted for in standard dark-incubated water-sediment studies. nih.gov This discrepancy highlights the need to move towards more comprehensive assessment strategies that better reflect the complexity of natural ecosystems. oup.com

Environmental Transport and Distribution of Fludioxonil

The transport and distribution of fludioxonil in the environment are governed by its physical and chemical properties. With a low vapor pressure and a low Henry's Law constant, fludioxonil is not expected to volatilize to a significant extent from soil or water surfaces. regulations.govnih.gov

Its mobility in soil is classified as slight to moderate. regulations.gov While it has the potential to reach surface waters through spray drift or via runoff and erosion of soil particles to which it is adsorbed, it tends to remain in the upper soil layers. regulations.govmdpi.com Terrestrial field dissipation studies have shown that measurable residues of fludioxonil are generally not found at depths below 15-30 cm. regulations.gov Although some of its degradates are more mobile, they are typically not persistent. regulations.gov

Atmospheric Transport and Deposition Modeling

While fludioxonil's low volatility limits its entry into the atmosphere, like other persistent organic pollutants, it can be subject to atmospheric transport and deposition. regulations.govbeyondpesticides.org The estimated atmospheric oxidation half-life for fludioxonil is very short, at approximately 2.2 hours, which suggests that long-range transport of the parent compound in the gas phase is limited. regulations.gov

Despite this, studies conducted in agricultural regions have detected fludioxonil in both air and rainwater, indicating that it can be transported locally in the atmosphere, likely bound to particulate matter, following application. hbz-nrw.de This atmospheric deposition can result in low-level contamination of areas adjacent to treated fields. rivm.nl Modeling efforts and environmental monitoring show that atmospheric deposition of pesticides can be a chronic source of exposure for terrestrial organisms and ecosystems, even at a distance from the point of application. hbz-nrw.derivm.nl

Aquatic Mobility and Distribution in Water Bodies

The mobility of arsenic compounds in aquatic environments is a complex interplay of chemical speciation, pH, redox potential (Eh), and interactions with other molecules. mdpi.com Arsenic can exist in several oxidation states, primarily as arsenate (As(V)) and arsenite (As(III)) in natural waters. mdpi.com Generally, arsenic is more mobile under reducing conditions where arsenite (As(III)) tends to be the dominant form. umaine.edu In contrast, under oxidizing conditions, arsenate (As(V)) prevails, which has a stronger tendency to adsorb to sediment particles, thereby reducing its mobility. umaine.edu

The mobility of arsenic in water is significant across a wide pH range, from approximately 3.5 to 9.0. mdpi.com Organic arsenic compounds, such as the p-arsanilic acid component of this compound, can dissolve in water, which contributes to their environmental distribution. mdpi.com The presence of dissolved organic matter can further influence arsenic's mobility by competing for binding sites on mineral surfaces. psu.edu

Studies on phenylarsonic compounds, a class to which p-arsanilic acid belongs, have shown they can undergo photodegradation in aquatic environments when exposed to sunlight, breaking down into inorganic arsenic forms. researchgate.net The average concentration of arsenic in seawater is around 1.5 µg/L, while in rivers and lakes, it typically ranges from 0.1 to 2.0 µg/L in the absence of significant contamination sources. mdpi.comencyclopedia.pub

Soil Adsorption, Desorption, and Leaching Studies

The interaction of arsenic compounds with soil is a critical factor in determining their potential for leaching into groundwater. Adsorption and desorption processes are the primary mechanisms governing the mobility of arsenic in soil. acs.org The extent of adsorption is heavily influenced by soil properties such as clay content, organic matter, iron and aluminum oxide content, and pH. osti.govresearchgate.net

Arsenate (As(V)) generally binds strongly to soil minerals, particularly iron oxides, which limits its mobility in aerobic soils. osti.gov Arsenite (As(III)), while having a high affinity for iron oxides as well, can be more mobile under certain conditions. osti.gov Studies on various soils have shown that arsenic adsorption is often a kinetic process, with an initial rapid uptake followed by a slower retention phase. acs.org Desorption, on the other hand, can be a much slower process, indicating that a portion of the adsorbed arsenic can become irreversibly bound to the soil. acs.org

For instance, research on laterite soil demonstrated its effectiveness in adsorbing arsenic, with removal percentages reaching up to 99% under certain conditions. tandfonline.com The maximum adsorption capacity was estimated to be 1.384 mg/g for arsenite and 0.04 mg/g for arsenate. tandfonline.com Another study highlighted the role of clay content, showing a positive correlation with arsenic adsorption. researchgate.net Conversely, higher organic matter content was inversely related to arsenic adsorption in some soils. researchgate.net

Table 1: Factors Influencing Arsenic Adsorption in Soil

Soil Parameter Influence on Arsenic Adsorption Reference
Iron and Aluminum Oxides High affinity for both As(V) and As(III), leading to increased adsorption. osti.gov
Clay Content Positive correlation; higher clay content generally leads to higher adsorption. researchgate.net
Organic Matter Can compete with arsenic for binding sites or form complexes, with variable effects on mobility. osti.govresearchgate.net

Sediment-Water Partitioning Behavior of the Chemical Compound

The partitioning of arsenic between sediment and water is a key process controlling its concentration in the water column and its availability to aquatic organisms. usgs.gov This partitioning is largely governed by adsorption to solid phases in the sediment. usgs.gov Iron and manganese oxides, as well as organic matter, are significant binding phases for arsenic in sediments. confex.com

In oxygen-rich (oxic) environments, arsenic, particularly as arsenate (As(V)), tends to be bound to iron oxides in the sediment. nih.gov However, if conditions become oxygen-poor (anoxic or reducing), these iron oxides can dissolve, releasing the bound arsenic back into the water. nih.gov In some systems, particularly those with available sulfur, arsenic can precipitate as sulfide (B99878) minerals, which can be a significant sink for arsenic under reducing conditions. nih.govgeologyscience.ru

The partitioning coefficient (Kp), which describes the ratio of a chemical's concentration in sediment to its concentration in water, can vary widely depending on environmental conditions. For arsenic, Kp values have been reported to range from 4,687 to 24,090 L/kg in studies simulating river conditions, with higher values indicating a greater tendency to be associated with the sediment. sacredheart.edu

Table 2: Dominant Geochemical Processes Controlling Arsenic Partitioning in Sediments

Geochemical Condition Primary Controlling Factor Effect on Arsenic Reference
Oxic (Oxygen-rich) Adsorption to iron and manganese oxides Sequesters arsenic in sediments nih.gov
Anoxic (Oxygen-poor) Reductive dissolution of iron oxides Releases arsenic into water nih.gov

Bioaccumulation Potential Assessment of this compound in Ecological Systems

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure, including water, food, and sediment. wikipedia.orgecetoc.org For arsenic compounds, the potential for bioaccumulation is a significant environmental concern. dcceew.gov.auindustrialchemicals.gov.au

Methodologies for Uptake and Elimination Kinetics in Environmental Receptors

Understanding the rates at which a chemical is taken up (uptake kinetics) and eliminated (elimination kinetics) by an organism is fundamental to assessing its bioaccumulation potential. osti.gov These kinetics are often determined through laboratory studies where organisms are exposed to the chemical for a period, followed by a depuration phase in a clean environment. osti.govontosight.ai

For aquatic organisms, uptake can occur directly from the water (bioconcentration) or through the diet. ecetoc.orgepa.gov The bioconcentration factor (BCF) is a common metric derived from these studies, representing the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. europa.eu For p-arsanilic acid, a log Pow of -1.17 suggests a low potential for bioaccumulation based on this physical-chemical property. thermofisher.com However, it is noted that organic arsenic compounds are expected to bioaccumulate in fish and shellfish. dcceew.gov.au

Modeling of Bioaccumulation and Bioconcentration in Trophic Levels

Mathematical models are frequently used to predict the bioaccumulation and bioconcentration of chemicals in different trophic levels of a food web. mdpi.com These models often use parameters like the octanol-water partition coefficient (Kow) to estimate a substance's affinity for lipids and its potential to accumulate in fatty tissues. mdpi.com

While inorganic arsenic species are dominant in water, they can be biotransformed by aquatic organisms into various organic arsenic compounds. core.ac.uk The bioaccumulation of arsenic can vary significantly among different species and trophic levels. researchgate.net Some studies have reported that total arsenic concentrations tend to decrease with increasing trophic level (biodiminution), while others have noted the biomagnification of certain organic arsenic species like arsenobetaine (B179536) in marine food chains. mdpi.comresearchgate.net

Research on Trophic Transfer Mechanisms

Trophic transfer, the movement of a contaminant from one trophic level to the next through consumption, is a key aspect of bioaccumulation in food webs. core.ac.uk Phytoplankton and algae play a crucial role as they are at the base of many aquatic food chains and can accumulate arsenic from the water, biotransforming it into organic forms. core.ac.uk These primary producers are then consumed by zooplankton and other invertebrates, which are in turn eaten by fish and other larger organisms. researchgate.netrsc.org

Research has shown that the form of arsenic is critical in its trophic transfer. While inorganic arsenic is taken up by primary producers, it is often converted to less toxic organic forms like arsenosugars and arsenobetaine. mdpi.comcore.ac.uk Arsenobetaine, in particular, is known to be efficiently retained and transferred up the food chain, especially in marine environments. mdpi.com In freshwater systems, the patterns of arsenic bioaccumulation and trophic transfer can be more complex and are an area of ongoing research. core.ac.ukresearchgate.net

Table 3: Compound Names Mentioned

Compound Name CAS Number
(4-aminophenyl)arsonic acid, compound with piperazine (B1678402) (1:1) 94232-26-5
p-Arsanilic acid ((4-aminophenyl)arsonic acid) 98-50-0
Arsenate Not Applicable
Arsenite Not Applicable

Ecotoxicological Assessment Methodologies and Theoretical Frameworks for Einecs 303 952 8

Methodological Development in Ecotoxicity Testing for the Chemical Compound

Ecotoxicity testing for Quizalofop-p-tefuryl employs a tiered approach, utilizing both in vitro and in vivo systems to assess its effects on a range of organisms that represent different trophic levels.

In vitro assays are fundamental in the initial screening and mechanistic understanding of a chemical's toxicity. For Quizalofop-p-tefuryl, these tests are crucial for evaluating potential genetic damage and effects on cellular processes. Methodologies include bacterial reverse mutation assays (Ames test) and mammalian cell gene mutation tests. europa.eusevron.co.uk While some in vitro tests have not shown mutagenic effects, others have produced equivocal or positive results, indicating a potential for genotoxicity that requires further in vivo investigation. uplcorp.comhpc-standards.com These assays are validated against established protocols to ensure reliability and reproducibility.

Table 1: Selected In Vitro Ecotoxicity Test Results for Quizalofop-p-tefuryl

Test SystemEndpointResult
S. typhimurium (Ames Test)Gene MutationNot Mutagenic hpc-standards.com
Hamster Ovary CellsGene MutationEquivocal Evidence hpc-standards.com
In Vitro Mammalian Cell Gene Mutation TestGene MutationNo specified result sevron.co.uk

In vivo studies on non-human model systems are critical for assessing the toxicity of Quizalofop-p-tefuryl at the whole-organism level and understanding its impact on complex biological systems. Standardized tests are conducted on representative aquatic and terrestrial organisms.

For aquatic ecosystems, tests on fish and aquatic invertebrates like Daphnia magna are standard. lgcstandards.com Studies on the related compound Quizalofop-p-ethyl have utilized zebrafish (Danio rerio) embryos to assess developmental toxicity and cardiotoxicity, revealing that exposure can lead to morphological defects and cardiovascular issues. researchgate.net For Quizalofop-p-tefuryl, it is classified as very toxic to aquatic life, with effects observed at low concentrations. lgcstandards.comhpc-standards.us

Terrestrial ecotoxicity is evaluated using organisms such as earthworms. These studies help determine the potential impact of the herbicide on soil health and function. herts.ac.uk The risk assessment also considers effects on non-target plants, which may require mitigation measures like buffer zones. bund.de

Table 2: Acute Ecotoxicity Data for Quizalofop-p-tefuryl and Related Compounds

OrganismCompoundEndpoint (Duration)Value (mg/L)Reference
FishQuizalofop-p-tefurylLC50 (96 hr)0.23 lgcstandards.com
Daphnia magnaQuizalofop-p-tefurylEC50 (48 hr)>1.51 lgcstandards.com
Zebrafish (Danio rerio) embryoQuizalofop-p-ethylLC50 (96 hr)0.23 researchgate.net

Ecological Exposure Assessment Methodologies for Einecs 303-952-8

Assessing the potential exposure of ecosystems to Quizalofop-p-tefuryl is a key component of its risk assessment. This involves identifying how the chemical enters and moves through the environment and modeling its concentration in different environmental compartments.

Quizalofop-p-tefuryl is a systemic herbicide applied post-emergence to control grass weeds in various crops like sugar beet, potatoes, and sunflowers. cipac.orgipm-coalition.org The primary environmental entry pathways are direct application to agricultural fields, spray drift, and surface runoff. Once in the environment, it is absorbed by leaves and translocated within the plant. ipm-coalition.orgherts.ac.uk Its fate is influenced by microbial degradation in soil and aquatic environments. cipac.org Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC/ECD) are employed to trace and quantify residues of the herbicide and its metabolites in soil, water, and plant materials. cipac.org

To estimate environmental concentrations, standardized ecological exposure scenarios are developed. These scenarios are based on the intended use of the herbicide, including application rates, timing, and methods for specific crops. publications.gc.ca For example, scenarios would model its use in representative agricultural environments where crops like oilseed rape or sugar beet are grown. ipm-coalition.orgbund.de These assessments, often part of regulatory submissions, consider realistic conditions to predict potential exposure levels for various non-target species in adjacent habitats. publications.gc.ca

Environmental exposure modeling is a crucial tool for predicting the concentration of Quizalofop-p-tefuryl in different environmental media like soil and water. publications.gc.ca Standard models are used to estimate Predicted Environmental Concentrations (EECs) based on the compound's application rates and its environmental fate properties, such as degradation and mobility. publications.gc.ca The substance is considered extremely hazardous for water and should not be allowed to reach groundwater or sewage systems. hpc-standards.us Its moderate mobility in soil suggests a potential for movement, which is a key parameter in these models. herts.ac.uk The dissipation half-life from plants, a critical input for modeling, has been estimated to be approximately 0.92 days for Quizalofop-p-tefuryl under specific conditions. acs.org

Theoretical Concepts in Environmental Impact Prediction and Risk Characterization

The prediction of the environmental impact and the characterization of risks associated with chemical substances like this compound rely on a range of theoretical concepts and models. These frameworks are essential for understanding a substance's potential behavior, persistence, and toxicity in various environmental compartments.

A fundamental concept in this assessment is the use of Quantitative Structure-Activity Relationships (QSARs). QSAR models are mathematical representations that correlate the structural and physicochemical properties of a chemical with its biological activity, including ecotoxicity. For a complex molecule such as 1,1'-[ethane-1,2-diylbis(oxy)]bis[3-(4-tert-butyl-2-methylphenoxy)-2-propanol], which is a potential identity for this compound, QSARs can estimate properties like water solubility, soil sorption, and bioaccumulation potential based on its molecular structure. These models are built upon extensive databases of experimentally determined values for other chemicals and are crucial for initial risk screening, especially when empirical data is scarce.

Another key theoretical framework is the multimedia environmental fate model. These models, such as the Equilibrium Criterion (EQC) model, predict the distribution of a chemical in different environmental media like air, water, soil, and sediment. metu.edu.tr By inputting the physicochemical properties of the substance, these models can estimate its likely environmental concentrations, persistence, and potential for long-range transport.

Risk characterization for a chemical involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is derived from the multimedia fate models, while the PNEC is determined from ecotoxicological studies on various organisms. The ratio of PEC to PNEC, known as the risk quotient, indicates the likelihood of adverse environmental effects. A risk quotient greater than one suggests a potential for environmental harm, prompting further investigation or regulatory action.

The USEtox model, a scientific consensus model, provides a framework for characterizing human and ecotoxicological impacts of chemical emissions. lca-data.com It integrates fate, exposure, and effect modeling to calculate characterization factors for human toxicity and freshwater ecotoxicity, allowing for a more standardized and comprehensive impact assessment. lca-data.com

Comparative Ecotoxicological Studies with Structurally Related Compounds

Due to the limited direct ecotoxicological data available for this compound, a comparative approach using structurally related compounds is necessary to infer its potential environmental impact. Compounds with similar structural motifs, such as a bisphenol backbone or phenoxy ether linkages, can provide valuable insights.

Bisphenol A (BPA) and its Analogues:

Bisphenol A is a well-studied compound with structural similarities to the potential identity of this compound. BPA is known to be an endocrine disruptor and has been detected in various aquatic ecosystems. scielo.brresearchgate.net Ecotoxicological studies on BPA provide a benchmark for comparison. For instance, the 24-hour median lethal concentration (LC50) for the crustacean Daphnia magna has been reported to be between 8.57 mg/L and 21 mg/L. clinmedjournals.org The 72-hour median effective concentration (EC50) for growth inhibition in the marine phytoplankton Phaeodactylum tricornutum was found to be 3.91 mg/L for BPA. egejfas.org

Recent studies have also focused on BPA analogues like Bisphenol B (BPB), Bisphenol F diglycidyl ether (BFDGE), and Bisphenol A diglycidyl ether (BADGE). egejfas.org A study on Phaeodactylum tricornutum revealed the following EC50 values for algal growth inhibition: 5.69 mg/L for BFDGE, 7.83 mg/L for BPB, and 11.71 mg/L for BADGE, indicating that these analogues may have varying degrees of toxicity compared to BPA. egejfas.org

Interactive Data Table: Comparative Ecotoxicity of Bisphenol A and its Analogues on Phaeodactylum tricornutum

Compound72-hour EC50 (mg/L)
Bisphenol A (BPA)3.91
Bisphenol F diglycidyl ether (BFDGE)5.69
Bisphenol B (BPB)7.83
Bisphenol A diglycidyl ether (BADGE)11.71

Phenoxy Alcohols:

Another group of structurally relevant compounds are phenoxy alcohols. Phenoxyethanol, for example, is used in a variety of applications and its environmental profile has been assessed. nih.gov While generally considered to have low ecotoxicity, its degradation products and potential for bioaccumulation are still areas of research. The structural presence of a phenoxy group in this compound suggests that its ecotoxicological profile may share some characteristics with this class of compounds.

Interactive Data Table: Acute Toxicity of Bisphenol A to Aquatic Organisms

SpeciesExposure DurationEndpointConcentration (mg/L)
Daphnia magna24 hoursLC508.57 - 21
Gammarus fossarum24 hoursLC5013.41
Niphargopsis casparyi24 hoursEC50 (Immobilization)5
Phaeodactylum tricornutum72 hoursEC50 (Growth Inhibition)3.91

By comparing the structural features of this compound with these related compounds, it is possible to make a preliminary assessment of its potential ecotoxicological risks. The presence of multiple phenoxy groups and a bisphenol-like structure suggests that it may exhibit effects on aquatic organisms, and further empirical testing is warranted to fully characterize its environmental hazard.

Metabolic Pathways and Biotransformation in Non Human Biological Systems for the Chemical Compound Einecs 303 952 8

In Vitro Metabolic Studies in Non-Human Organisms

In vitro studies using liver microsomes from various animal species have been instrumental in elucidating the primary metabolic pathways of Rilpivirine. nih.gov These experiments indicate that Rilpivirine primarily undergoes oxidative metabolism. europa.eueuropa.eu

Research using liver microsomes from mice, rats, dogs, guinea pigs, rabbits, and monkeys has shown that the metabolic profile is largely conserved across these species. pmda.go.jpnih.gov The primary reactions involve oxidation, specifically hydroxylation, on the pyrimidyl moiety and the 2,6-dimethylphenyl ring. researchgate.nettga.gov.au

Key findings from these in vitro studies include:

Oxidative Metabolism: The formation of two mono-oxygenated and two di-oxygenated metabolites has been consistently detected across species. researchgate.netnih.gov

Glucuronidation: In addition to oxidation, the formation of glucuronide conjugates of both the parent Rilpivirine molecule and its hydroxylated metabolites is a significant pathway. researchgate.netresearchgate.net

Enzyme Induction: In ex vivo studies, Rilpivirine was found to be an inducer of certain enzymes, such as CYP4A in rats and mice, and it also induced uridine (B1682114) diphosphate-glucuronosyltransferase activity. tga.gov.au In dogs, however, it had little effect on hepatic xenobiotic metabolism. fda.gov

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models such as mice, rats, dogs, rabbits, and cynomolgus monkeys have confirmed the metabolic pathways identified in vitro. fda.govgskstatic.com Following oral administration, Rilpivirine is metabolized, and the resulting products are excreted.

The primary route of elimination for Rilpivirine and its metabolites in animals is through the feces. tga.gov.au A significant portion of the excreted substance is the unchanged parent drug. tga.gov.au Tissue distribution studies in rats and dogs have shown significant concentrations of Rilpivirine-related radioactivity in the adrenal glands and liver. fda.gov

The bioavailability of Rilpivirine has been shown to vary across species:

Dogs: 80% fda.gov

Rabbits: 54% fda.gov

Rats: ~30-40% fda.gov

Monkeys: 24% fda.gov

Toxicity studies identified target organs including the adrenal cortex, reproductive organs, liver, thyroid, pituitary gland, kidney, and the hematopoietic system in various species like mice, rats, and dogs. gskstatic.com

Cross-Species Comparative Metabolism Research

A study comparing Rilpivirine biotransformation using liver microsomes from humans, beagle dogs, hamsters, guinea pigs, minipigs, cynomolgus and rhesus monkeys, mice, rabbits, and rats found that the metabolite profile from human liver microsomes was largely conserved for both oxidative and glucuronide metabolite formation. nih.govresearchgate.netresearchgate.net This suggests that several of these animal models are useful for preclinical studies. nih.gov While a large number of metabolites were detected in each species, no unique human metabolites were observed that were not also present in the animal models. tga.gov.au The major metabolites identified in human studies were also present in one or more of the nonclinical species. fda.gov

Elucidation of Enzymatic Biotransformation Mechanisms of Einecs 303-952-8

The enzymatic mechanisms responsible for the biotransformation of Rilpivirine have been identified through in vitro assays. The primary enzymes involved belong to the Cytochrome P450 (CYP) superfamily and the UDP-glucuronosyltransferase (UGT) family. nih.gov

CYP Enzymes: The oxidative metabolism of Rilpivirine is predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP3A5. nih.govresearchgate.netdrugbank.com Chemical inhibition studies and assays with cDNA-expressed CYPs have confirmed that these isoforms are primarily responsible for the formation of the mono- and di-oxygenated metabolites. nih.govresearchgate.net

UGT Enzymes: Glucuronidation, a Phase II metabolic process, is also a key pathway. UGT1A4 is responsible for forming the N-linked glucuronide conjugate of the parent Rilpivirine molecule (Metabolite M5). researchgate.netresearchgate.net UGT1A1 catalyzes the glucuronidation of a monomethylhydroxylated metabolite of Rilpivirine (Metabolite M2) to form M6. researchgate.netresearchgate.netdrugbank.com An unknown UGT enzyme is involved in the glucuronidation of another metabolite (M4) to form M7. drugbank.com

Identification and Characterization of Major and Minor Metabolites

Several metabolites of Rilpivirine have been identified and characterized in non-human studies. These are broadly categorized as products of oxidation (Phase I metabolism) and glucuronidation (Phase II metabolism). pmda.go.jp

Phase I Metabolites (Oxidative):

M1 and M2: These are monohydroxylated metabolites. researchgate.net Mass spectral analysis suggests they result from the oxygenation of the 2,6-dimethylphenyl ring and methyl groups. nih.gov

M3 and M4: These are dihydroxylated metabolites, representing further oxidation. nih.govresearchgate.net

Phase II Metabolites (Glucuronide Conjugates):

M5: An N-glucuronide conjugate of Rilpivirine. researchgate.netdrugbank.com

M6: An O-linked glucuronide of the M2 metabolite. researchgate.netdrugbank.com

M7: An O-linked glucuronide of the M4 metabolite. researchgate.netdrugbank.com

In vivo studies in animals confirmed that the major metabolites identified in humans, including the N-glucuronide of Rilpivirine and glutathione (B108866) conjugates, were also present in the nonclinical species tested. fda.gov

Advanced Analytical Chemistry Methodologies for the Chemical Compound Einecs 303 952 8

Development and Validation of Detection and Quantification Techniques in Environmental Matrices

The development of sensitive and selective analytical methods is crucial for assessing the environmental fate and potential impact of Flumioxazin (B1672886). Various techniques have been established and validated for its trace analysis in complex matrices such as soil, water, and agricultural products.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Trace Analysis

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the trace analysis of Flumioxazin. These methods offer high sensitivity and specificity, allowing for the detection of minute quantities of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established method for the determination of Flumioxazin residues. A validated GC/MS method was used for the analysis of Flumioxazin residues on cotton cloth, with a validated limit of quantitation (LOQ) of 0.0179 µg/cm² and a limit of detection (LOD) of 0.0033 µg/cm². regulations.gov The method demonstrated good linearity, with a coefficient of determination (r²) of ≥ 0.9957 over a concentration range of 0.050-1.00 µg/mL. regulations.gov For soil and water samples, a GC-MS method was developed with a calculated limit of detection of 9 ng/mL. nih.govresearchgate.net This method proved to be a sensitive means for detecting Flumioxazin. researchgate.net Another GC-MS method for determining Flumioxazin residue in food samples reported a detection limit of 0.01 mg/kg. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and selective technique for Flumioxazin analysis. It is often preferred for its ability to analyze thermally labile compounds and reduce complex sample preparation steps. A method for the determination of Flumioxazin and its metabolites in pond water and sediment utilizes HPLC-MS/MS. epa.gov Similarly, an analytical method for Flumioxazin in wheat and soil using LC-MS/MS has been developed. envirobiotechjournals.com The use of ultra-high performance liquid chromatography (UHPLC) with MS/MS further enhances chromatographic efficiency and resolving power, leading to lower limits of quantification. mdpi.com For instance, a method for analyzing acidic herbicides in drinking water using a Xevo TQ Absolute Mass Spectrometer demonstrated excellent sensitivity and selectivity, with detection limits well below the maximum residue limits. lcms.cz

Interactive Data Table: Chromatographic Method Performance for Flumioxazin Analysis

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
GC/MSCotton Cloth0.0033 µg/cm² regulations.gov0.0179 µg/cm² regulations.gov102-117 regulations.gov
GC-MSSoil & Water9 ng/mL nih.govresearchgate.net--
GC-MSFood-0.01 mg/kg researchgate.net79.4-101 researchgate.net
HPLC-MS/MSPond Water & Sediment---
LC-MS/MSWheat & Soil-0.01 µg/ml envirobiotechjournals.com81-96.18 envirobiotechjournals.com

Spectroscopic Approaches (e.g., NMR, IR) for Structural Elucidation in Environmental Samples

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of molecules. uwo.calehigh.edu While not typically used for routine quantification in environmental samples due to lower sensitivity compared to chromatographic methods, they are vital for confirming the identity of Flumioxazin and its transformation products. uwo.cafao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed structure of organic compounds. uwo.ca It can be used to identify the structure of unknown molecules isolated from natural sources and to follow the course of chemical reactions. uwo.ca In the context of Flumioxazin, NMR would be employed in a laboratory setting to confirm the structure of synthesized reference standards and to identify the structure of novel metabolites isolated from environmental samples.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. orgchemboulder.com The identity of Flumioxazin can be confirmed by comparing the IR spectrum of a sample to that of an authentic standard. fao.org This technique provides characteristic absorption bands corresponding to the functional groups in the Flumioxazin molecule, aiding in its definitive identification.

Advanced Mass Spectrometry Applications for Compound Identification and Quantitation

Modern mass spectrometry offers a suite of advanced applications that significantly enhance the identification and quantification of Flumioxazin and its metabolites. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are at the forefront of these applications.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This is particularly useful for identifying unknown transformation products of Flumioxazin in environmental samples. Ultrahigh-performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS) is a reliable technique for the determination of agrochemicals and their metabolites due to its high selectivity and identification capacity. researchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for both quantification and structural confirmation. In MS/MS, a specific parent ion (e.g., the molecular ion of Flumioxazin) is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. envirobiotechjournals.com For confirmation, the ratio of different daughter ions can be compared to that of a known standard. envirobiotechjournals.com A high-performance liquid chromatography tandem mass spectrometry method using an electrospray ionization (ESI) source and MRM mode has been developed for the analysis of Flumioxazin and its metabolites in soil. google.com

Optimization of Sample Preparation and Extraction Protocols for Environmental Analysis of Flumioxazin

The accuracy and reliability of Flumioxazin analysis are highly dependent on the efficiency of the sample preparation and extraction procedures. The goal is to isolate the target analyte from the complex environmental matrix while removing interfering substances.

A variety of extraction techniques have been evaluated for Flumioxazin. For water samples, solid-phase extraction (SPE) has shown recovery efficiencies between 72% and 77%. researchgate.netnih.gov This was found to be superior to liquid-liquid extraction with water-hexane and water-chloroform emulsions, which had lower retrieval efficiencies. researchgate.netnih.gov However, using ethyl acetate (B1210297) for liquid-liquid extraction improved the recovery of Flumioxazin to over 64%. researchgate.netnih.gov

For soil samples, direct solvent/soil extraction methods have yielded recoveries ranging from 18% to 76%, depending on the solvent system used. researchgate.netnih.gov A more advanced technique, accelerated solvent extraction (ASE), resulted in a significantly higher recovery of 106 ± 8%. researchgate.netnih.gov Another method for soil involves extraction with a mixture of acetone (B3395972) and hydrochloric acid, followed by cleanup using Florisil column chromatography. epa.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective approach for the extraction of multiple pesticide residues from various food and environmental matrices. quechers.eu This method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). envirobiotechjournals.comquechers.eu The QuEChERS method has been successfully applied to the analysis of Flumioxazin in various samples, often in combination with GC-MS/MS or LC-MS/MS. nih.govagropages.com Modifications to the standard QuEChERS protocol, such as adjusting the extraction time or performing sequential extractions, have been explored to improve the recovery of incurred pesticide residues. eurl-pesticides.eu

Interactive Data Table: Comparison of Extraction Methods for Flumioxazin

Extraction MethodMatrixRecovery Efficiency (%)
Solid-Phase Extraction (SPE)Water72-77 researchgate.netnih.gov
Liquid-Liquid Extraction (Ethyl Acetate)Water>64 researchgate.netnih.gov
Direct Solvent ExtractionSoil18-76 researchgate.netnih.gov
Accelerated Solvent Extraction (ASE)Soil106 ± 8 researchgate.netnih.gov
QuEChERSVariousHigh recoveries for broad scope of pesticides quechers.eu

Quality Assurance and Quality Control in Environmental Monitoring of the Chemical Compound

To ensure the reliability and comparability of environmental monitoring data for Flumioxazin, stringent quality assurance (QA) and quality control (QC) procedures are essential. These procedures are implemented throughout the entire analytical process, from sample collection to data reporting.

Key elements of a QA/QC program for Flumioxazin analysis include:

Method Validation: Analytical methods must be thoroughly validated to demonstrate their suitability for the intended purpose. regulations.gov This includes assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). regulations.gov

Use of Certified Reference Materials (CRMs): When available, CRMs should be analyzed to verify the accuracy of the analytical method.

Laboratory Control Samples: These are blank samples spiked with a known concentration of Flumioxazin that are analyzed with each batch of samples to monitor the performance of the method. regulations.gov

Field and Laboratory Blanks: Analyzing blank samples helps to identify any contamination that may have occurred during sample collection, transportation, or analysis.

Replicate Samples: Analyzing replicate samples provides a measure of the precision of the analytical method. ca.gov

Good Laboratory Practice (GLP): Adherence to GLP standards ensures the quality and integrity of the data generated from environmental studies. ncsu.edu

Development of Portable and On-Site Detection Technologies

While laboratory-based methods provide high accuracy and sensitivity, there is a growing need for portable and on-site detection technologies for the rapid screening of Flumioxazin in the field. These technologies can provide real-time or near-real-time results, enabling rapid decision-making for environmental management and food safety.

Biosensors and Immunosensors: These devices utilize biological recognition elements, such as antibodies, to detect specific compounds like Flumioxazin. researchgate.net Immunosensors, in particular, offer high specificity and sensitivity. researchgate.net Colloidal gold immunochromatography is a promising technique for the rapid and on-site detection of pesticide residues. researchgate.net

Fluorescent Nanosensors: Novel fluorescent nanosensors based on materials like carbon quantum dots (CQDs) are being developed for the selective detection of Flumioxazin. researchgate.net One such sensor utilizes an azide-functionalized CQD that exhibits a "turn-on" fluorescence in the presence of Flumioxazin, with a reported detection limit of 0.027 µg/L. researchgate.net These sensor-based methods offer advantages such as reduced detection time, simple operation, and high sensitivity. researchgate.net

Regulatory Science and Policy Frameworks Pertaining to the Chemical Compound Einecs 303 952 8

European Union Chemical Regulations: REACH and CLP for Einecs 303-952-8

In the European Union, the primary regulations governing chemical substances are the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 and the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008. These regulations place the responsibility on industry to manage the risks that chemicals may pose.

Registration Requirements and Dossier Compilation for the Chemical Compound

Under the REACH regulation, manufacturers or importers of a substance in quantities of one tonne or more per year must register it with the European Chemicals Agency (ECHA). federalregister.goveuropa.eu The principle of "no data, no market" is central to REACH, meaning a substance cannot be legally manufactured or placed on the EU market without a valid registration. europa.eu

A registration for a substance like this compound would necessitate the compilation of a comprehensive technical dossier. The specific information required in the dossier is dependent on the tonnage band in which the substance is manufactured or imported.

Table 1: General Content of a REACH Registration Dossier

Section Information Required
Substance Identity Name (EINECS, IUPAC), CAS number, molecular and structural formula, composition, and purity. exchangenetwork.net
Manufacturing and Use Detailed description of the manufacturing process, all identified uses throughout the supply chain, and estimated quantities.
Classification & Labelling Proposed classification and labelling according to the CLP Regulation.
Guidance on Safe Use Information on risk management measures to control exposure to humans and the environment.
Study Summaries Robust summaries of data on the substance's intrinsic properties (physicochemical, toxicological, and ecotoxicological).

| Testing Proposals | For substances in higher tonnage bands, proposals for further testing may be required if data gaps exist. |

For substances manufactured or imported in quantities of ten tonnes or more per year, a Chemical Safety Report (CSR) must also be completed and submitted as part of the dossier. europa.eu The CSR documents the chemical safety assessment and includes exposure scenarios that provide instructions for safe use.

Substance Evaluation Processes and Identification of Data Gaps

After registration, a substance may be selected for Substance Evaluation. federalregister.gov This process, conducted by EU Member State competent authorities and coordinated by ECHA, aims to clarify any initial concerns that a substance might pose a risk to human health or the environment. federalregister.govepa.gov

Substances are prioritized for evaluation and listed on the Community Rolling Action Plan (CoRAP). federalregister.govnih.gov The selection criteria may include hazard information, exposure levels, and the total volume placed on the market. If this compound were to be listed on the CoRAP, the evaluating Member State would have 12 months to assess the registration dossiers submitted for the substance to determine if further information is needed to address the potential concerns. federalregister.govepa.gov

During the evaluation, authorities scrutinize the registration data for completeness and quality. epa.gov If data gaps are identified or the existing information is insufficient to clarify the suspected risk, ECHA can issue a legally binding decision requiring the registrants to provide additional information, which may involve conducting new tests. federalregister.gov The ultimate goal of substance evaluation is to determine if the risks are sufficiently controlled or if further regulatory risk management measures, such as restrictions or identification as a Substance of Very High Concern (SVHC), are necessary. federalregister.gov

Regulatory Strategies for Environmental Assessment under EU Frameworks

The environmental assessment of a chemical under EU frameworks is an integral part of both the REACH registration and substance evaluation processes. It is guided by the precautionary principle, aiming to ensure a high level of environmental protection. echemportal.org

For the REACH registration, an environmental assessment involves:

Hazard Assessment: Evaluating the substance's potential for persistence, bioaccumulation, and toxicity (PBT), as well as its ecotoxicological properties.

Exposure Assessment: Estimating the concentration of the substance that the environment will be exposed to during all stages of its life cycle, from manufacturing to waste disposal.

Risk Characterisation: Comparing the predicted environmental concentrations with the predicted no-effect concentrations (PNECs) to determine if a risk exists.

This assessment is documented in the Chemical Safety Report. If risks are identified, the registrant must implement and recommend appropriate risk management measures.

Furthermore, specific EU directives, such as the Water Framework Directive and the Habitats Directive, create a broader context for environmental protection that can influence the assessment of chemical substances. govinfo.gov Projects and plans that may have a significant environmental impact are subject to Environmental Impact Assessments (EIA) or Strategic Environmental Assessments (SEA), which ensure that environmental considerations are integrated into decision-making processes. echemportal.orgechemportal.orgwikipedia.org

International Regulatory Harmonization Efforts for Chemical Substances

While no single global treaty governs all chemical substances, several international conventions and programs contribute to the harmonization of chemical management. These efforts aim to create a more consistent and protective framework for the sound management of chemicals worldwide. For arsenic compounds like this compound, these international efforts provide a basis for national regulations.

Key international initiatives include:

The Stockholm Convention on Persistent Organic Pollutants (POPs): This treaty aims to eliminate or restrict the production and use of persistent organic pollutants. While organic arsenic compounds are not currently listed as POPs, the convention sets a precedent for international action on hazardous chemicals.

The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade: This convention facilitates the exchange of information about hazardous chemicals and their potential risks. It allows signatory countries to decide whether to allow or ban the import of chemicals listed in the convention.

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal: This convention regulates the international movement of hazardous wastes, which can include materials contaminated with arsenic compounds.

The World Health Organization (WHO) plays a crucial role in international harmonization by establishing guideline values for chemicals in drinking water. The WHO's provisional guideline value for arsenic in drinking water is 10 µg/L. who.int This guideline is not legally binding but is highly influential and adopted by many countries as a standard for their own regulations. researchgate.netnih.gov A 2022 analysis found that 136 out of 176 countries with available data have drinking water regulations for arsenic that are at or below the WHO's guideline. nih.gov

The following table provides an overview of key international guidelines and regulations applicable to arsenic and its compounds.

Organization Guideline/Regulation Value/Classification Reference
WHO Drinking Water Quality Guideline0.01 mg/L (provisional) nih.gov
IARC Carcinogenicity Classification (for inorganic arsenic)Group 1 (Carcinogenic to humans) nih.gov

Role and Influence of Regulatory Agencies (e.g., ECHA, EPA, WHO/IPCS) in the Oversight of the Chemical Compound

Several national and international regulatory agencies are instrumental in the oversight of arsenic compounds, including (4-aminophenyl)arsonic acid, compound with piperazine (B1678402) (1:1).

European Chemicals Agency (ECHA)

The ECHA is the central agency for the implementation of the European Union's chemicals legislation. Its primary role is to manage the technical, scientific, and administrative aspects of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Classification, Labelling and Packaging (CLP) regulation. wikipedia.org

Under REACH, arsenic and its compounds are subject to various regulatory measures. The compound this compound is included in the REACH list of restricted substances, meaning its use is limited within the EU. hbm4eu.eu ECHA's responsibilities include:

Registration: Companies that manufacture or import substances like arsenic compounds in quantities of one tonne or more per year are required to register them with ECHA.

Evaluation: ECHA and the EU Member States evaluate the information submitted by companies to determine if the risks of a substance are adequately controlled.

Authorisation: For substances of very high concern (SVHCs), such as those that are carcinogenic, mutagenic, or toxic for reproduction, an authorisation is required for their use.

Restriction: ECHA can propose restrictions on the manufacture, placing on the market, or use of certain substances if they pose an unacceptable risk to human health or the environment.

The following table summarizes the regulatory status of arsenic compounds under key EU regulations.

Regulation Status/Requirement Details
REACH (EC) No 1907/2006 Registration, RestrictionManufacturers/importers must register substances. Arsenic compounds are subject to restrictions under Annex XVII.
CLP (EC) No 1272/2008 Harmonised Classification and LabellingProvides harmonized classification for arsenic compounds, indicating their hazards.

U.S. Environmental Protection Agency (EPA)

The EPA is the primary federal agency in the United States responsible for protecting human health and the environment. The EPA regulates arsenic and its compounds under several federal statutes. clu-in.org

Safe Drinking Water Act (SDWA): The EPA has set a Maximum Contaminant Level (MCL) for arsenic in drinking water at 10 parts per billion (ppb). epa.govwqa.org This standard is legally enforceable for public water systems. epa.gov

Clean Air Act (CAA): Arsenic compounds are listed as hazardous air pollutants (HAPs), and the EPA has established National Emission Standards for Hazardous Air Pollutants (NESHAPs) for sources that emit inorganic arsenic. cdc.gov

Resource Conservation and Recovery Act (RCRA): Wastes containing arsenic can be classified as hazardous wastes, subjecting them to specific management and disposal requirements.

Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or Superfund: This act provides for the cleanup of uncontrolled or abandoned hazardous waste sites, which may be contaminated with arsenic.

The table below outlines some of the key EPA regulations for arsenic.

Statute Regulation Standard/Requirement Reference
Safe Drinking Water Act National Primary Drinking Water RegulationsMaximum Contaminant Level (MCL) of 10 ppb epa.govwqa.org
Clean Air Act National Emission Standards for Hazardous Air PollutantsRegulation of emissions from specific industrial sources cdc.gov
RCRA Hazardous Waste ManagementDefines arsenic-containing wastes as potentially hazardous clu-in.org

World Health Organization/International Programme on Chemical Safety (WHO/IPCS)

The WHO, through its International Programme on Chemical Safety (IPCS), plays a critical role in providing the scientific basis for the risk assessment of chemicals. as-consortium.eu The IPCS, a collaboration between the WHO, the International Labour Organization (ILO), and the United Nations Environment Programme (UNEP), conducts peer reviews of chemical risks and develops methodologies for risk assessment. as-consortium.eu

The WHO's primary influence on the regulation of arsenic compounds stems from its Guidelines for Drinking-water Quality. who.int The provisional guideline value of 10 µg/L for arsenic is based on health considerations and the practicalities of its removal from drinking water. who.int This guideline is widely adopted by countries worldwide as a target for their own drinking water standards. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluates the safety of chemicals in food, including arsenic, and provides scientific advice to member countries. who.int

Advanced Risk Assessment Methodologies for the Chemical Compound Einecs 303 952 8 in Environmental Contexts

Conceptual Frameworks for Ecological Risk Assessment of Flumioxazin (B1672886)

The ecological risk assessment of flumioxazin is built upon structured conceptual frameworks that guide the scientific evaluation process from problem formulation to risk characterization. These frameworks ensure a systematic and transparent assessment of the potential adverse effects on the environment.

Problem Formulation and Scope Definition

The initial and critical phase of any ecological risk assessment for flumioxazin is problem formulation. mass.gov This stage involves a collaborative effort to define the scope and objectives of the assessment, identifying the specific environmental concerns and the regulatory context. slideshare.net For flumioxazin, this process begins by considering its use patterns, such as application rates and methods in different agricultural systems (e.g., soybeans, peanuts) and for aquatic weed control. epa.gov

A key component of problem formulation is the development of a conceptual model, which is a visual representation of the predicted relationships between flumioxazin, its potential exposure pathways, and the ecological receptors of concern. mass.gov This model outlines how the herbicide, following application, can move through the environment via processes like spray drift, runoff, and leaching, and potentially expose non-target organisms. The scope of the assessment is defined by identifying the specific ecosystems (e.g., aquatic, terrestrial) and receptor groups (e.g., fish, invertebrates, terrestrial plants) that are potentially at risk.

Hazard Identification and Characterization Methodologies (non-safety profile)

Hazard identification for flumioxazin focuses on determining the inherent capacity of the chemical to cause adverse effects in non-target organisms. This is achieved through a battery of standardized ecotoxicological studies. For flumioxazin, this characterization reveals a range of sensitivities across different taxa.

Flumioxazin is recognized as being highly phytotoxic, which is an expected outcome given its herbicidal mode of action. epa.gov However, the hazard extends to other non-target species as well. The following table summarizes key hazard endpoints for flumioxazin, excluding mammalian safety profiles.

Organism GroupEndpointValueToxicity Classification
Avian (Bobwhite quail)Acute Oral LD50>2250 mg/kgPractically non-toxic
Avian (Mallard duck)Sub-acute Dietary LC50>5620 ppmPractically non-toxic
Freshwater Fish (Rainbow trout)96-hour LC502.3 mg/LModerately toxic
Freshwater Invertebrates (Daphnia magna)48-hour EC505.4 mg/LSlightly to moderately toxic
Estuarine/Marine InvertebratesModerately to highly toxic
Aquatic PlantsHighly toxic
Terrestrial PlantsHighly toxic

It is crucial to consider the environmental fate of flumioxazin when characterizing its hazard, as its degradation products may also pose a risk. Flumioxazin degrades relatively quickly in soil and aquatic environments through processes like hydrolysis and photolysis. epa.gov However, its major degradates, such as APF and THPA, are more persistent and mobile, indicating a potential for long-term exposure and hazard to aquatic ecosystems. epa.gov

Environmental Exposure Assessment Integration in Risk Models

A critical component of the risk assessment framework is the integration of environmental exposure data into risk models. For flumioxazin, this involves predicting the concentrations that may be found in various environmental compartments following its application. This is achieved through the use of mathematical models that simulate the fate and transport of the herbicide.

Standard models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are often used in a tiered approach to estimate pesticide concentrations in surface water. For flumioxazin, these models incorporate data on its application rates, environmental fate properties (e.g., half-life in soil and water), and soil characteristics to predict runoff and leaching. publications.gc.ca More advanced, refined assessments may utilize models like the Water Quality Analysis Simulation Program (WASP) to provide a more dynamic and site-specific prediction of concentrations in aquatic systems.

The integration of these exposure predictions with the hazard characterization allows for the calculation of risk quotients (RQs). The RQ is a simple ratio of the predicted environmental concentration (PEC) to a toxicological endpoint (e.g., LC50 or NOEC). An RQ value exceeding a certain level of concern (often 1 for chronic risk) indicates a potential for adverse effects and may trigger further investigation or risk mitigation measures. epa.gov

Data Integration and Uncertainty Analysis in Environmental Risk Assessment of the Chemical Compound

A robust ecological risk assessment for flumioxazin relies on the integration of diverse datasets and a thorough analysis of the inherent uncertainties. This involves combining laboratory toxicity data, field studies, and monitoring data with the outputs of environmental fate and exposure models.

Advanced approaches to data integration move beyond simple deterministic comparisons and incorporate probabilistic techniques. For instance, instead of using single-point estimates for exposure and toxicity, probabilistic risk assessment (PRA) utilizes distributions of values to provide a more realistic representation of the variability in the real world. This can be achieved through methods like Monte Carlo analysis , which repeatedly samples from the input distributions to generate a distribution of possible risk outcomes. This allows for a more nuanced understanding of the likelihood and magnitude of potential risks.

Uncertainty is an inherent part of the risk assessment process for flumioxazin, arising from various sources such as measurement errors in toxicity studies, assumptions in exposure models, and the extrapolation from laboratory data to field conditions. A comprehensive uncertainty analysis aims to identify, quantify, and communicate these uncertainties. This can be done through qualitative descriptions of the limitations of the data and models, or through more quantitative methods. Sensitivity analysis , for example, can be used to identify which input parameters have the most significant influence on the risk assessment outcome, thereby highlighting the most critical areas for further research.

Advanced Modeling and Simulation Techniques for Environmental Risk Characterization

To refine the characterization of environmental risks posed by flumioxazin, advanced modeling and simulation techniques are employed. These go beyond the standard screening-level models to provide more realistic and spatially explicit predictions of exposure and effects.

One such advanced technique is the use of landscape-level models . These models can simulate the movement of flumioxazin across complex agricultural landscapes, considering factors such as topography, land use, and weather patterns. This allows for the identification of areas within a watershed that are most vulnerable to high levels of runoff and potential contamination of surface water bodies.

Furthermore, ecological models can be used to predict the potential impacts of flumioxazin on populations of non-target organisms. These models can incorporate information on the life history of a species (e.g., reproductive rates, survival rates) and its interactions with the environment to simulate how exposure to flumioxazin might affect its long-term viability. For example, a population model for a sensitive aquatic invertebrate species could be used to explore how different exposure scenarios might impact its population dynamics.

More sophisticated approaches also include the use of Bayesian networks , which are probabilistic graphical models that can represent the causal relationships between different variables in a risk assessment. nih.gov A Bayesian network could be developed for flumioxazin to integrate various sources of information, including expert judgment, and to explicitly model the uncertainties associated with each component of the risk assessment.

Prioritization Strategies for Environmental Risk Management of the Chemical Compound

The outcomes of the advanced risk assessment for flumioxazin inform the development of prioritization strategies for environmental risk management. The goal of these strategies is to focus mitigation efforts on the most significant risks and the most vulnerable areas.

A key component of this prioritization is the identification of the primary drivers of risk. For flumioxazin, the risk assessment may highlight that the greatest risks are to non-target aquatic plants and invertebrates in water bodies adjacent to treated fields, particularly due to runoff of the parent compound and its persistent degradates. epa.gov

Based on this understanding, risk management strategies can be prioritized. These may include:

Implementation of buffer zones: Establishing no-spray zones around sensitive aquatic habitats to reduce the deposition of spray drift.

Adoption of conservation tillage practices: Utilizing farming techniques that reduce soil erosion and, consequently, the runoff of flumioxazin and its degradates.

Application timing restrictions: Avoiding application of flumioxazin when heavy rainfall is forecast to minimize runoff events.

Use of alternative formulations or application technologies: Employing formulations or application methods that reduce the potential for off-target movement.

The prioritization of these strategies will depend on a variety of factors, including their effectiveness in reducing risk, their economic feasibility for farmers, and the specific environmental conditions of a given region. A comparative risk-benefit analysis can be a valuable tool in this decision-making process.

Application of Quantitative Structure-Activity Relationships (QSAR) in Environmental Risk Assessment for Einecs 303-952-8

The environmental risk assessment of this compound via QSAR would involve the prediction of several key endpoints, including bioaccumulation, persistence, and toxicity to various aquatic and terrestrial organisms. This is achieved by using molecular descriptors derived from the chemical structure of arsanilic acid and piperazine (B1678402).

Physicochemical Properties and Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors that quantify different aspects of a molecule's structure and properties. For arsanilic acid, a key component of this compound, relevant physicochemical properties for QSAR modeling have been identified.

Table 1: Physicochemical Properties of Arsanilic Acid

PropertyValueSource
Molecular Weight217.054 g/mol chemsrc.com
Melting Point≥300 °C chemsrc.com
LogP-1.28 chemsrc.com
Water SolubilitySlightly soluble in cold water chemsrc.com

These properties, particularly the octanol-water partition coefficient (LogP), are crucial in predicting the bioaccumulation potential and partitioning behavior of the substance in the environment. A low LogP value, such as that of arsanilic acid, generally suggests a lower potential for bioaccumulation in fatty tissues of organisms.

QSAR Modeling for Environmental Endpoints

Bioaccumulation: While specific QSAR models for the bioaccumulation of this compound are not documented, models developed for other organic arsenic compounds can provide insights. For instance, regression models have been developed to estimate the concentration of arsenic in earthworms based on its concentration in the soil ornl.gov. These models, often logarithmic, demonstrate a correlation between environmental concentration and uptake by organisms ornl.gov. The low LogP of arsanilic acid would suggest a lower bioaccumulation potential based on general QSAR principles that correlate hydrophobicity with bioaccumulation.

Ecotoxicity: QSAR models for predicting the ecotoxicity of aromatic amines and organoarsenic compounds can be used as surrogates to estimate the potential harm of this compound to aquatic life. The toxicity of such compounds is often related to their ability to interact with biological macromolecules. For aromatic amines, QSAR studies have shown that parameters related to hydrophobicity and electronic properties can be used to predict their carcinogenic potency nih.gov.

For the piperazine component, QSAR predictions have been utilized to assess its potential for skin and eye irritation industrialchemicals.gov.au. Although piperazine itself is considered to have low acute toxicity to humans, certain piperazine salts are classified as suspected of damaging fertility and the unborn child industrialchemicals.gov.au. QSAR models for piperidine (B6355638) derivatives, which are structurally related to piperazine, have been developed to predict their toxicity to organisms like Aedes aegypti nih.gov.

Environmental Fate: The environmental persistence of arsanilic acid has been studied, revealing that it can be photodegraded, a process influenced by factors such as pH and the presence of humic substances nih.gov. While not a direct QSAR model, this information is critical for environmental risk assessment and can be incorporated into broader environmental fate models. The degradation of arsanilic acid can lead to the formation of inorganic arsenic, which has its own well-characterized toxicity profile nih.gov.

Table 2: Predicted Environmental Fate and Ecotoxicity Profile based on QSAR Principles

EndpointPredicted Behavior for this compound (based on components)Rationale
Bioaccumulation Low potentialLow LogP of arsanilic acid suggests low hydrophobicity.
Persistence Moderate to LowArsanilic acid is susceptible to photodegradation nih.gov.
Aquatic Toxicity Potentially toxicAromatic amines and organoarsenic compounds can exhibit toxicity. Piperazine salts have shown reproductive toxicity industrialchemicals.gov.au.
Soil Sorption Moderate to HighThe arsonic acid group is expected to adsorb to soil particles.

Challenges and Limitations

A significant challenge in applying QSAR to this compound is the lack of specific experimental data for this compound to validate the model predictions. The predictions are based on the properties of its individual components, which may not fully represent the behavior of the 1:1 compound. Furthermore, the speciation of the compound in the environment (i.e., whether it remains as the salt or dissociates) will significantly influence its fate and toxicity.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of EINECS 303-952-8 in synthesized samples?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to characterize the compound. Compare spectral data with literature values or reference databases to confirm identity. For purity assessment, employ elemental analysis or quantitative NMR (qNMR) .
  • Key Considerations : Ensure proper calibration of instruments and validate results against known standards. Document all experimental parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. What are the recommended protocols for safely handling and storing this compound in laboratory settings?

  • Methodological Answer : Review Material Safety Data Sheets (MSDS) for hazard information. Use inert atmosphere techniques (e.g., gloveboxes) if the compound is air- or moisture-sensitive. Store in sealed containers under controlled temperatures, and conduct stability studies to determine degradation thresholds .
  • Key Considerations : Document storage conditions rigorously and monitor for changes in physical properties over time .

Q. How should researchers design a literature review to contextualize this compound within existing studies?

  • Methodological Answer : Use databases like SciFinder, PubMed, and Web of Science with keywords related to the compound’s chemical class, properties, and applications. Prioritize peer-reviewed journals and avoid non-academic sources. Critically evaluate methodologies in prior studies to identify gaps (e.g., conflicting data on reactivity) .
  • Key Considerations : Organize findings thematically (e.g., synthesis routes, applications) and use citation management tools to track sources .

Advanced Research Questions

Q. How can conflicting data on the physicochemical properties of this compound be resolved?

  • Methodological Answer : Perform meta-analysis of published data to identify variables causing discrepancies (e.g., measurement techniques, sample purity). Replicate key experiments under standardized conditions, and use statistical tools (e.g., ANOVA) to assess reproducibility. Publish null results to contribute to consensus .
  • Key Considerations : Collaborate with independent labs for cross-validation and address confounding factors (e.g., solvent effects) in experimental design .

Q. What strategies are effective for optimizing synthetic pathways of this compound to improve yield and scalability?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading). Use techniques like reaction monitoring (e.g., in-situ FTIR) to identify rate-limiting steps. Compare green chemistry metrics (e.g., E-factor) across routes to prioritize sustainability .
  • Key Considerations : Document side products and energy consumption to holistically evaluate process efficiency .

Q. How should researchers address ethical and reproducibility challenges in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, code, and protocols in public repositories (e.g., Zenodo). Include detailed experimental sections in publications, and use platforms like Protocols.io for step-by-step methodology. Engage in peer-review forums to preemptively address ethical concerns .
  • Key Considerations : Obtain ethics approval for studies involving human/animal subjects and disclose funding sources to mitigate bias .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships involving this compound?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate assumptions (e.g., normality) with tests like Shapiro-Wilk. Report confidence intervals and effect sizes to quantify uncertainty. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify patterns .
  • Key Considerations : Avoid overfitting models and provide raw data in supplementary materials for transparency .

Q. How can researchers ensure the traceability of experimental results for regulatory submissions?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with audit trails to record data in real time. Follow Good Laboratory Practice (GLP) guidelines for documentation, including instrument logs, reagent batch numbers, and calibration records. Use blockchain-based platforms for immutable data storage .
  • Key Considerations : Regularly back up data and conduct internal audits to maintain compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.